molecular formula C17H14O4 B2692692 3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one CAS No. 314744-71-3

3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B2692692
CAS No.: 314744-71-3
M. Wt: 282.295
InChI Key: NTCZZFLTUKWCHE-UHFFFAOYSA-N
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Description

Introduction to 3-(1-Methyl-2-Oxopropoxy)-6H-Benzo[c]Chromen-6-One

Structural Classification Within the 6H-Benzo[c]Chromen-6-One Family

The 6H-benzo[c]chromen-6-one scaffold consists of a fused benzene and pyran ring system, with a ketone group at position 6. Structural diversity within this family arises from substitutions at positions 3, 4, and 8, which influence molecular geometry, electronic distribution, and biological activity.

Core Structural Features
  • Chromenone backbone : A planar, conjugated system comprising a benzene ring (positions 1–6) fused to a γ-pyrone ring (positions 7–10).
  • Substituent at position 3 : The 1-methyl-2-oxopropoxy group introduces a branched alkoxy chain with a ketone functionality, enhancing steric bulk and polarity compared to simpler methoxy or hydroxy substituents.
  • Methyl group at position 1 : Present in some analogs (e.g., 8-methoxy-4-methyl derivatives), this modification further modulates lipophilicity.
Comparative Analysis of Derivatives

Table 1 highlights structural and pharmacological differences between this compound and related compounds:

Compound Substituents Key Structural Modifications Bioactivity Profile
3-(1-Methyl-2-oxopropoxy) 1-Methyl-2-oxopropoxy at C3 Branched alkoxy chain with ketone Anticancer (HL-60 cell inhibition)
8-Methoxy-4-methyl derivative Methoxy at C8, methyl at C4 Increased electron density Enhanced solubility
Unsubstituted 6H-benzo[c]chromen-6-one None Planar aromatic system Baseline cytotoxicity

Data derived from .

The 1-methyl-2-oxopropoxy group at position 3 disrupts planarity, reducing intercalation potential but improving membrane permeability. This substituent also introduces a reactive α,β-unsaturated ketone, enabling Michael addition reactions with biological nucleophiles.

Pharmacological Significance of Oxygenated Chromenone Derivatives

Oxygenated chromenones exhibit broad pharmacological activities, driven by their ability to interact with enzymes, receptors, and nucleic acids.

Anticancer Mechanisms
  • Cell cycle arrest : Derivatives like benzo[h]chromenes induce G1/S phase arrest in HL-60 leukemia cells by downregulating cyclin-dependent kinase 2 (CDK-2) and cyclin D1.
  • Apoptosis induction : Activation of both intrinsic (Bcl-2/caspase-3) and extrinsic (Fas/caspase-8) pathways has been observed at IC₅₀ values of 2.1–4.7 μM.
  • Kinase inhibition : Structural analogs show nanomolar affinity for CDK-2 (Kd = 38 nM) and Bcl-2 (Kd = 112 nM) in molecular docking studies.
Antimicrobial and Antioxidant Properties
  • Bacterial growth inhibition : Chromenones with electron-withdrawing substituents exhibit MIC values of 8–32 μg/mL against Gram-positive pathogens.
  • Radical scavenging : The α,β-unsaturated ketone moiety quenches DPPH radicals with EC₅₀ values comparable to ascorbic acid.
Structure-Activity Relationships
  • Substituent position : Oxygenation at C3 enhances anticancer potency versus C4 or C8 modifications.
  • Chain length : Branched alkoxy groups (e.g., 1-methyl-2-oxopropoxy) improve pharmacokinetic profiles over linear chains.

Properties

IUPAC Name

3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10(18)11(2)20-12-7-8-14-13-5-3-4-6-15(13)17(19)21-16(14)9-12/h3-9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCZZFLTUKWCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzochromenone and 1-methyl-2-oxopropanol.

    Esterification Reaction: The key step involves the esterification of benzochromenone with 1-methyl-2-oxopropanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions, with the reaction mixture being heated to a temperature of around 80-100°C for several hours to ensure complete esterification.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzochromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced chromenone core.

    Substitution: Halogenated or nitrated benzochromenone derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:
This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new materials and chemicals.

Reagent in Organic Chemistry:
It is utilized as a reagent in organic synthesis, facilitating reactions that lead to the formation of other functionalized compounds. This capability is essential for researchers looking to create novel derivatives with specific properties.

Table 1: Comparison of Synthetic Applications

Application TypeDescription
Building BlockUsed in the synthesis of complex organic molecules.
ReagentActs as a reagent in various organic reactions.

Biological Applications

Enzyme Inhibition and Receptor Modulation:
Research indicates that 3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one may inhibit specific enzymes or modulate receptor activity, which is vital for drug development. Its interaction with molecular targets can lead to therapeutic effects.

Anticancer Properties:
The compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as estrogen receptor modulation, making it a candidate for further cancer research.

Table 2: Biological Activity Overview

Biological ActivityMechanism of Action
AnticancerEstrogen receptor inhibition
Enzyme InhibitionBinding to active sites of enzymes

Medical Applications

Anti-inflammatory and Antioxidant Properties:
this compound has been explored for its anti-inflammatory and antioxidant effects, which are crucial in treating various diseases associated with oxidative stress and inflammation.

Potential Therapeutic Uses:
Ongoing research aims to establish this compound's efficacy as a therapeutic agent for conditions such as cancer and neurodegenerative diseases. Its ability to interact with biological pathways positions it as a promising candidate for drug development.

Industrial Applications

Development of Dyes and Pigments:
In industry, this compound is utilized in developing dyes, pigments, and specialty chemicals. Its unique chromophore structure contributes to color properties that are beneficial in various applications.

Table 3: Industrial Uses

Industry ApplicationDescription
Dyes and PigmentsUsed in creating vibrant colors for textiles and materials.
Specialty ChemicalsContributes to the formulation of various industrial products.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[c]chromen exhibited significant anticancer activity by inhibiting estrogen receptor pathways. The study highlighted the potential of this compound as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical institute explored the enzyme inhibition properties of this compound. Results indicated that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential role in drug design .

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 6H-benzo[c]chromen-6-one core permits extensive substitution at position 3, enabling tailored interactions with biological targets. Key structural comparisons include:

Table 1: Structural and Activity Comparison of Selected Derivatives
Compound Name Substituent Key Features Biological Activity (IC50/EC50) Reference Evidence
3-(1-Methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one 1-Methyl-2-oxopropoxy Branched chain with ketone; moderate polarity Inferred: Potential PDE2 inhibition (structural analogy)
3-Butoxy-6H-benzo[c]chromen-6-one (1f) Butoxy Linear alkyl chain (C4) PDE2 inhibition: 3.67 ± 0.47 µM
3-(2-Hydroxyethoxy)-6H-benzo[c]chromen-6-one (1m) 2-Hydroxyethoxy Polar hydroxyl group; improved solubility Cholinesterase inhibition (comparable to rivastigmine)
3-[(4-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 4-Chlorobenzyloxy + methyl Aromatic substituent with halogen Inferred: ERbeta/ERalpha selectivity (structural analogy)
3-(Pentyloxy)-6H-benzo[c]chromen-6-one (1g) Pentyloxy (C5) Optimal chain length for PDE2 inhibition PDE2 inhibition: ~5-carbon chain preferred

Physicochemical Properties

  • However, branching may offset this by reducing crystalline lattice energy, as seen in derivatives like 1c (isopropoxy) .
  • Synthetic Accessibility : The compound is likely synthesized via nucleophilic substitution using 1-methyl-2-oxopropyl bromide, a method analogous to other alkoxylated derivatives .

Biological Activity

3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzo[c]chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data tables and case studies to illustrate its effects.

Chemical Structure and Properties

The compound features a chromene core, which consists of a benzene ring fused to a pyran ring. The unique substitution at the 3-position with a 1-methyl-2-oxopropoxy group contributes to its chemical properties and biological activities. The molecular formula for this compound is C17H14OC_{17}H_{14}O with a molecular weight of approximately 282.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator, affecting various signaling pathways involved in cell proliferation, apoptosis, and neuroprotection. For instance, studies have shown that similar compounds exhibit selective affinity towards estrogen receptors, which play a significant role in cancer cell growth inhibition .

Anticancer Properties

Research indicates that derivatives of benzo[c]chromen have demonstrated significant anticancer properties. Specifically, this compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving estrogen receptor modulation.

Table 1: Comparison of Biological Activities of Benzo[c]chromen Derivatives

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer activityEstrogen receptor inhibition
8-Methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)Enhanced anticancer propertiesIncreased solubility and bioavailability
3-Ethoxy-2-hexyl-6H-benzo[c]chromen-6-oneAntimicrobial activityBroad spectrum activity

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. A derivative of benzo[c]chromen was found to promote neuron proliferation and protect against neurotoxicity induced by corticosterone in HT-22 cells, suggesting potential applications in treating neurodegenerative diseases .

Case Study: Neuroprotective Effects on HT-22 Cells
A study evaluated the viability of HT-22 cells exposed to different concentrations of the compound. Results indicated that at concentrations between 6.25 µM and 25 µM, there was a significant increase in cell viability compared to control groups exposed to corticosterone alone (p < 0.01) .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Similar compounds have been shown to penetrate the blood-brain barrier effectively due to their lipophilic nature, which enhances their bioavailability and therapeutic efficacy.

Q & A

Q. What synthetic methodologies are currently available for preparing 3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one?

The compound can be synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes, yielding benzo[c]chromen-6-one derivatives . Alternative one-pot methods involve reactions of 2'-hydroxychalcones with ethyl acetoacetate, producing moderate yields (~50–60%) under mild conditions (e.g., diethylamine in methanol at 60°C) . For green synthesis, oxidant-free three-component reactions under aqueous conditions are emerging but require optimization for scalability .

Q. How is structural characterization of this compound performed?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. For example, derivatives like 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one have been resolved at 100 K with high precision (R factor = 0.047) . Complementary techniques include NMR (for functional group analysis) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What safety protocols are critical for handling this compound?

The compound is classified under EU-GHS/CLP regulations as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and follow institutional guidelines for hazardous waste disposal. Note: Its ecotoxicological data (e.g., biodegradability, bioaccumulation) remain uncharacterized .

Advanced Research Questions

Q. How can reaction yields be optimized in one-pot syntheses of benzo[c]chromen-6-one derivatives?

Yield optimization requires balancing stoichiometry, solvent polarity, and catalyst selection. For instance, using diethylamine in methanol at 60°C improves cyclization efficiency in chalcone-based syntheses . Pre-activation of substrates (e.g., silyl enol ethers) can enhance reactivity in [3+3] cyclizations . Kinetic studies under varying temperatures (e.g., 25–80°C) are recommended to identify rate-limiting steps.

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line specificity, solvent effects). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays) and validate results across multiple replicates. Theoretical frameworks, such as molecular docking against target proteins, can contextualize experimental bioactivity .

Q. How should environmental fate studies be designed for this compound?

Follow the INCHEMBIOL project framework:

  • Phase 1: Determine physicochemical properties (logP, hydrolysis rates) to model environmental distribution .
  • Phase 2: Conduct microcosm studies to assess biodegradation in soil/water systems.
  • Phase 3: Evaluate ecotoxicity using model organisms (e.g., Daphnia magna for aquatic toxicity).

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrophilic/nucleophilic sites. For example, the 2-oxopropoxy group’s carbonyl carbon is highly electrophilic, making it reactive toward nucleophiles like amines . Pair computational predictions with experimental validation via trapping intermediates (e.g., LC-MS).

Q. How do substituents on the benzo[c]chromen-6-one core influence bioactivity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., fluoro at C-2) enhance cytotoxicity by increasing membrane permeability . Conversely, bulky substituents (e.g., tert-butyl) may reduce solubility but improve target binding affinity. Systematic SAR requires combinatorial libraries and high-throughput screening.

Methodological Considerations

  • Data Contradictions: Cross-reference spectral data (e.g., NMR, IR) with computational simulations to confirm structural assignments .
  • Ecological Risk: Prioritize persistence testing under OECD 301 guidelines to address regulatory gaps .

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